N-Acetylgalactosamine 6-sulfate
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Overview
Description
N-Acetylgalactosamine 6-sulfate, also known as nag-6-S, belongs to the class of organic compounds known as monosaccharide sulfates. These are monosaccharides that contain a sulfate group linked to the sugar moiety. This compound is soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.
Scientific Research Applications
Enzyme Activity and Disease Diagnosis
N-Acetylgalactosamine-6-sulfate sulfatase (6-sulfatase) activity is essential for understanding certain genetic disorders. For instance, the absence of this enzyme is a hallmark of Morquio disease, a condition diagnosed through the analysis of fibroblast extracts which lack 6-sulfatase activity (Singh, Di Ferrante, Niebes, & Tavella, 1976). Similarly, a sensitive diagnostic procedure for N-acetyl-galactosamine-6-sulfate sulfatase deficiency in classical Morquio's disease involves assessing the enzyme's activity in various genotypes (Glössl & Kresse, 1978).
Purification and Characterization of the Enzyme
The enzyme has been purified from human placenta, revealing its molecular structure and properties, which is crucial for understanding its function in the human body (Masue, Sukegawa, Orii, & Hashimoto, 1991). Additionally, the human N-acetylgalactosamine-6-sulfate sulfatase (GALNS) gene has been assigned to chromosome 16q24, shedding light on its genetic background (Masuno, Tomatsu, Nakashima, Hori, Fukuda, Masue, Sukegawa, Orii, 1993).
Applications in Therapy and Virus Inhibition
GALNS is intended for use as an Enzyme Replacement Therapy to treat Mucopolysaccharidosis IV A (MPS IVA or Morbus Morquio), showcasing its therapeutic potential (Fux, Bellon, Heinzen, 2010). Moreover, N-acetylgalactosamine (GalNAc) residue, a part of N-acetylgalactosamine 6-sulfate, has shown inhibitory activity against Japanese encephalitis virus, highlighting its importance in virology (Sakuragi, Suzuki, Hidari, Yamanaka, Nakano, 2017).
Properties
CAS No. |
10357-00-3 |
---|---|
Molecular Formula |
C8H15NO9S |
Molecular Weight |
301.27 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen sulfate |
InChI |
InChI=1S/C8H15NO9S/c1-4(11)9-5(2-10)7(13)8(14)6(12)3-18-19(15,16)17/h2,5-8,12-14H,3H2,1H3,(H,9,11)(H,15,16,17)/t5-,6+,7+,8-/m0/s1 |
InChI Key |
NHZWETQZLORZIR-OSMVPFSASA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](COS(=O)(=O)O)O)O)O |
SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)O)O |
10357-00-3 | |
physical_description |
Solid |
Synonyms |
N-acetylgalactosamine 6-sulfate NAG-6-S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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